molecular formula C14H16N2S B081998 N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 15087-99-7

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B081998
CAS No.: 15087-99-7
M. Wt: 244.36 g/mol
InChI Key: YCRMVAAMYKKYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C14H16N2S and a molecular weight of 244.36 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a benzyl group attached to a tetrahydrobenzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the reaction of benzylamine with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRMVAAMYKKYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359436
Record name N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15087-99-7
Record name N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.